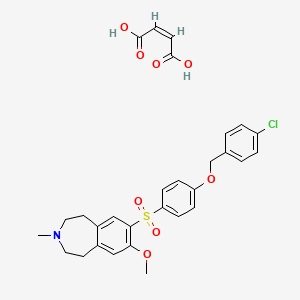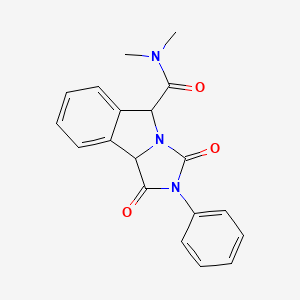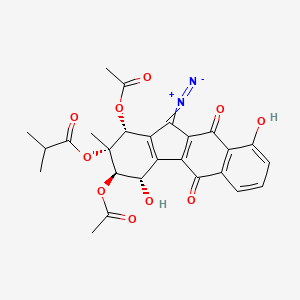
2,4-Dihydro-5-(5-methoxy-3-methyl-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dihydro-5-(5-methoxy-3-methyl-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydro-5-(5-methoxy-3-methyl-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione typically involves multi-step organic reactions. The starting materials often include indole derivatives and triazole precursors. Common synthetic routes may involve:
Condensation Reactions: Combining indole derivatives with triazole precursors under acidic or basic conditions.
Cyclization Reactions: Formation of the triazole ring through cyclization processes, often catalyzed by metal catalysts or under thermal conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Substitution: Substitution reactions, particularly on the indole or triazole rings, can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, or other transition metals.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound can be explored for its potential as a drug candidate. Its triazole moiety is known for its pharmacological properties, and modifications can lead to the development of new drugs.
Industry
In the industry, the compound may find applications in the development of new materials, agrochemicals, or as intermediates in chemical manufacturing processes.
作用機序
The mechanism of action of 2,4-Dihydro-5-(5-methoxy-3-methyl-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The indole and triazole rings may bind to enzymes or receptors, modulating their activity. The compound’s effects can be mediated through pathways involving signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole structures, such as fluconazole or itraconazole, known for their antifungal properties.
Indole Derivatives: Compounds like indomethacin or serotonin, which share the indole moiety and exhibit various biological activities.
特性
| 126016-41-9 | |
分子式 |
C18H16N4OS |
分子量 |
336.4 g/mol |
IUPAC名 |
3-(5-methoxy-3-methyl-1H-indol-2-yl)-4-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H16N4OS/c1-11-14-10-13(23-2)8-9-15(14)19-16(11)17-20-21-18(24)22(17)12-6-4-3-5-7-12/h3-10,19H,1-2H3,(H,21,24) |
InChIキー |
KVTPUDKWXRTTIP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC2=C1C=C(C=C2)OC)C3=NNC(=S)N3C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





